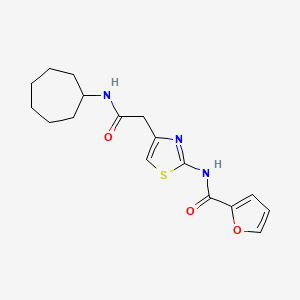

N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(2-(Cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 857040-20-1) is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide moiety via an ethyl bridge. The cycloheptylamino group introduces a seven-membered aliphatic ring, distinguishing it from structurally related compounds with aromatic or smaller cyclic substituents. The molecular formula is inferred as C₁₇H₂₁N₃O₃S, with a molecular weight of approximately 371.4 g/mol (calculated). This compound is listed as 98% pure and is typically available in 10 mg quantities for research purposes .

Properties

IUPAC Name |

N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-15(18-12-6-3-1-2-4-7-12)10-13-11-24-17(19-13)20-16(22)14-8-5-9-23-14/h5,8-9,11-12H,1-4,6-7,10H2,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTKUOQGRMFVKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.

Attachment of the Cycloheptylamino Group: The cycloheptylamino group can be introduced through a nucleophilic substitution reaction, where cycloheptylamine reacts with an appropriate electrophilic intermediate.

Formation of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Coupling Reactions: The final step involves coupling the thiazole and furan rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and furan rings.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiazole and furan rings.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Biological Studies: It can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and furan rings can participate in π-π stacking interactions, while the cycloheptylamino group can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide are summarized below, with key differences in substituents, physicochemical properties, and synthesis data highlighted.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Structural Variations: The target compound’s cycloheptylamino group (aliphatic) contrasts with aromatic substituents in analogs (e.g., 3-methoxybenzyl in , p-tolyl in ). Aliphatic rings may enhance lipophilicity compared to aromatic systems. The furan-2-carboxamide moiety is shared with compound 923226-70-4 , whereas cyclopropane carboxamide in 923139-08-6 introduces steric constraints .

Synthesis and Yields :

- While synthesis data for the target compound is unavailable, analogs in show yields ranging from 53% to 90% , influenced by substituent complexity. For example, nitro-furyl derivatives (e.g., compound 12) exhibit lower yields (53%) due to steric or electronic challenges .

Physicochemical Properties :

- Melting points for analogs in range from 147–207°C , correlating with substituent polarity. Nitro groups (compound 12: 155–156°C) and chlorinated aryl systems (compound 9: 186–187°C) exhibit higher melting points due to intermolecular interactions .

Functional Analogues :

- describes hydrazinyl-furan carboxamides (e.g., 97c–97e), which replace the thiazole with hydrazine-linked furans. These compounds emphasize the role of nitrogen-rich side chains in modulating solubility .

Limitations:

- Biological activity data (e.g., antimicrobial, antitumor) are absent in the provided evidence, limiting functional comparisons.

- The target compound’s melting point and synthesis route remain undocumented.

Biological Activity

N-(4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, a furan moiety, and a cycloheptylamine side chain, which contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, a study on related thiazole derivatives demonstrated specific antimicrobial activities against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 1024 µg/mL, depending on the substituents on the aromatic rings .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| Compound C | 256 | Candida albicans |

Anticancer Activity

This compound has also shown potential in anticancer research. Compounds with thiazole and furan rings have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives have demonstrated activity against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of thiazole derivatives against HCT-116 (colon cancer) and T47D (breast cancer) cell lines. The most potent compound exhibited an IC50 value of 6.2 µM against HCT-116 cells, showcasing the potential of thiazole-based compounds in cancer therapy .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation and survival.

- DNA Interaction : Some derivatives exhibit the ability to bind DNA, leading to apoptosis in cancer cells.

- Antioxidant Properties : Thiazole and furan derivatives often possess antioxidant properties that can mitigate oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.